molecular formula C5H8ClNO2 B14603969 3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one CAS No. 58629-02-0

3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one

Cat. No.: B14603969
CAS No.: 58629-02-0
M. Wt: 149.57 g/mol
InChI Key: AOTAGEGHGNHHJE-UHFFFAOYSA-N
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Description

3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms, with a chlorine atom and two methyl groups attached to the ring. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of 5,5-dimethyl-1,3-oxazolidin-2-one with a chlorinating agent. One common method is the chlorination of 5,5-dimethyl-1,3-oxazolidin-2-one using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5,5-Dimethyl-1,3-oxazolidin-2-one+SOCl2This compound+SO2+HCl\text{5,5-Dimethyl-1,3-oxazolidin-2-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5,5-Dimethyl-1,3-oxazolidin-2-one+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction Reactions: Reduction can lead to the formation of 5,5-dimethyl-1,3-oxazolidin-2-one.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 3-amino-5,5-dimethyl-1,3-oxazolidin-2-one or 3-thio-5,5-dimethyl-1,3-oxazolidin-2-one.

    Oxidation: Formation of various oxidized oxazolidinone derivatives.

    Reduction: Formation of 5,5-dimethyl-1,3-oxazolidin-2-one.

Scientific Research Applications

3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial agent due to its structural similarity to other oxazolidinones.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome. This binding interferes with the formation of the initiation complex, thereby preventing the translation process and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-oxazolidin-2-one: Lacks the chlorine atom but shares the core structure.

    3-(4-Chlorophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one: Contains a chlorophenyl group instead of a chlorine atom.

    5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one: Contains a chloromethyl group and a cyclohexyl ring.

Uniqueness

3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

CAS No.

58629-02-0

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

3-chloro-5,5-dimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H8ClNO2/c1-5(2)3-7(6)4(8)9-5/h3H2,1-2H3

InChI Key

AOTAGEGHGNHHJE-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)O1)Cl)C

Origin of Product

United States

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